molecular formula C23H19N5O2S B11227796 3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide

Cat. No.: B11227796
M. Wt: 429.5 g/mol
InChI Key: KTZGRXBDMBXXHV-UHFFFAOYSA-N
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Description

This compound features a hybrid structure integrating a 1,2,4-oxadiazole core linked to a benzimidazole moiety via a sulfanyl-methyl bridge. The oxadiazole ring is further connected to a propanamide chain terminating in a naphthalen-2-yl group.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-naphthalen-2-ylpropanamide

InChI

InChI=1S/C23H19N5O2S/c29-21(24-17-10-9-15-5-1-2-6-16(15)13-17)11-12-22-27-20(28-30-22)14-31-23-25-18-7-3-4-8-19(18)26-23/h1-10,13H,11-12,14H2,(H,24,29)(H,25,26)

InChI Key

KTZGRXBDMBXXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(NAPHTHALEN-2-YL)PROPANAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include various chlorinating agents, sulfur sources, and coupling reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(NAPHTHALEN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(NAPHTHALEN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Observations :

  • Oxadiazole vs.
  • Benzimidazole vs. Thiazole : The benzimidazole moiety in the target compound provides a larger aromatic surface for π-π interactions compared to thiazole derivatives, which may improve target affinity .
  • Triazole derivatives () rely on CuAAC, a milder and regioselective approach .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :

    • The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with values reported for similar propanamides (e.g., 1671 cm⁻¹ in compound 6a) .
    • The benzimidazole N–H stretch (~3260 cm⁻¹) is comparable to aromatic NH vibrations in triazole derivatives (e.g., 3262 cm⁻¹ in 6a) .
  • NMR Spectroscopy :

    • The naphthalen-2-yl protons are expected to resonate at δ 7.2–8.4 ppm (similar to δ 7.2–8.1 in 6b) .
    • The oxadiazole methylene group (–CH2–S–) may appear at δ 3.8–4.2 ppm, analogous to –OCH2 signals in triazole derivatives (δ 5.4–5.5 ppm) .

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